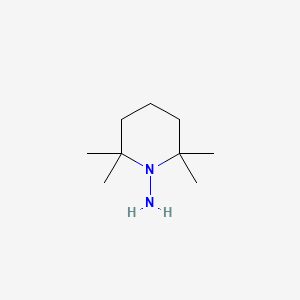

2,2,6,6-tetramethylpiperidin-1-amine

Description

2,2,6,6-Tetramethylpiperidin-1-amine is a derivative of the well-known sterically hindered secondary amine, 2,2,6,6-tetramethylpiperidine (B32323) (TMP). It is characterized by the presence of a primary amino group attached directly to the nitrogen atom of the tetramethylpiperidine (B8510282) ring. This N-amino functionality distinguishes it from its more famous relatives, TMP and the stable radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), and positions it as a potentially valuable synthetic intermediate in its own right. Its study is situated within the broader exploration of hindered amines, which are foundational to various applications, from non-nucleophilic bases in sensitive reactions to precursors for polymerization stabilizers.

Sterically hindered amines are organic bases where the nitrogen atom is flanked by bulky substituents. This structural feature is central to their chemical behavior; the steric bulk impedes the nitrogen's ability to act as a nucleophile while generally preserving its capacity to function as a Brønsted base (a proton acceptor). This non-nucleophilic basicity is highly desirable in synthetic chemistry for promoting reactions, such as deprotonations and eliminations, where the participation of the base as a nucleophile would lead to unwanted side products.

The tetramethylpiperidine scaffold is a classic example of a sterically hindered amine. The four methyl groups adjacent to the nitrogen atom provide a profound steric shield, reducing the reactivity of the nitrogen. chemicalbook.com This steric hindrance imparts significant chemical stability and makes derivatives of this structure useful as precursors for hindered amine light stabilizers (HALS), which protect polymers from degradation. chemicalbook.com The controlled reactivity of these amines allows them to be used in a variety of chemical transformations where a strong, yet non-interfering, base is required. chemicalbook.com

The structure of this compound combines the foundational hindered piperidine (B6355638) ring with a reactive N-amino group. The key structural elements are:

The 2,2,6,6-Tetramethylpiperidine Ring: This bulky framework provides the characteristic steric hindrance. The piperidine nitrogen is tertiary, bonded to two ring carbons and the exocyclic nitrogen.

The N-N Bond: The direct linkage between the piperidine nitrogen and the primary amino nitrogen is a crucial feature. N-N single bonds are known to be relatively weak and can be susceptible to cleavage under oxidative or reductive conditions.

The Primary Amino Group (-NH₂): This exocyclic group possesses lone pair electrons and N-H bonds, making it a site for potential reactions such as acylation, alkylation, and, most significantly, oxidation.

These features suggest a unique reactivity profile. While the piperidine nitrogen is sterically encumbered, the external primary amino group is more accessible. The compound's most significant potential lies in its role as a precursor. The N-NH₂ moiety is a direct precursor to a nitroxyl (B88944) radical (N-O•) via oxidation, suggesting that this compound could be a highly efficient starting material for the synthesis of TEMPO and its derivatives. Oxidation would likely proceed at the N-amino group, providing a more direct pathway to the N-O bond compared to the oxidation of the N-H bond in the parent TMP molecule.

| Property | 2,2,6,6-Tetramethylpiperidine (TMP) |

| Formula | C₉H₁₉N |

| Molar Mass | 141.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 152 °C |

| Key Feature | Sterically hindered secondary amine |

| Primary Use | Non-nucleophilic base, precursor to TEMPO |

This interactive table summarizes the properties of the parent compound, TMP. chemicalbook.comwikipedia.org

While specific historical accounts detailing the first synthesis and study of this compound are not widely documented, its development can be understood within the context of its parent compound, TMP. The synthesis of TMP itself has been reported through several routes, with a common method involving the conjugate addition of ammonia (B1221849) to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine. wikipedia.orgchemicalbook.com

The development of N-amino derivatives of cyclic amines, or N-aminopiperidines, has been driven by their utility as synthetic intermediates. General methods for the synthesis of N-aminopiperidines have been patented, which provide a likely basis for the preparation of the title compound. One such route involves the reaction of piperidine with hydroxylamine-O-sulfonic acid. google.com Another approach utilizes a Hofmann rearrangement, starting from the corresponding N-formamide piperidine, which is prepared from piperidine and urea (B33335). google.com The research focus on such compounds has historically been on their conversion to other functional groups or their use in constructing more complex heterocyclic systems.

The chemical significance of this compound is best understood through its relationship with its parent amine, TMP, and its oxidation product, TEMPO.

Relationship to 2,2,6,6-Tetramethylpiperidine (TMP): TMP is the foundational secondary amine from which this compound is derived. TMP is widely recognized in academia as a non-nucleophilic base. chemicalbook.com The N-amino derivative can be viewed as a "functionalized" version of TMP, where the focus shifts from the basicity of the ring nitrogen to the reactivity of the appended amino group. It serves as a synthetic bridge, starting from the stable TMP framework to access other derivatives.

Role as a Precursor to 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): TEMPO is a highly stable and commercially important nitroxyl radical used extensively as a catalyst for selective oxidations in organic synthesis, as a spin label in biological studies, and as a mediator in controlled radical polymerizations. researchgate.net The synthesis of TEMPO involves the oxidation of the TMP scaffold. chemicalbook.com this compound represents a more direct precursor for this transformation. The oxidation of an N-amino group to a nitroxyl radical is a common synthetic strategy. This positions this compound as a key intermediate, potentially offering a more efficient or milder route to TEMPO compared to the direct oxidation of TMP. The electrochemical oxidation of TMP, for instance, is known to proceed through an aminyl radical, highlighting the importance of intermediates in the pathway to oxidized derivatives. rsc.org

| Compound | Structure | Key Features | Relationship |

| TMP | Hindered secondary amine | Non-nucleophilic base | Parent compound |

| This compound | Hindered N-amino-piperidine | Reactive -NH₂ group | Direct derivative of TMP; Precursor to TEMPO |

| TEMPO | Stable nitroxyl radical | Oxidation catalyst | Oxidation product of the TMP scaffold |

This interactive table compares the structural relationships between TMP, this compound, and TEMPO.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethylpiperidin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-5-7-9(3,4)11(8)10/h5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNPVRSKFWZJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1N)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210209 | |

| Record name | Piperidine, 1-amino-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-92-3 | |

| Record name | 2,2,6,6-Tetramethyl-1-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-amino-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-amino-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,2,6,6 Tetramethylpiperidin 1 Amine

Reductive Amination Pathways

Reductive amination represents a versatile and widely used method for forming C-N bonds and, in modified forms, N-N bonds. For 2,2,6,6-tetramethylpiperidin-1-amine, this can be approached from either a ketone precursor or, more commonly, a nitroso precursor.

From Nitroso Precursors The most direct route to this compound involves the two-step sequence of N-nitrosation followed by reduction.

N-Nitrosation: The parent compound, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a secondary amine, is first converted to its N-nitroso derivative, 1-nitroso-2,2,6,6-tetramethylpiperidine. This reaction is typically achieved by treating TMP with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The reaction selectively introduces a nitroso (-N=O) group onto the piperidine (B6355638) nitrogen.

Reduction: The subsequent reduction of the N-nitroso group yields the target N-amino compound. This transformation can be accomplished using various reducing agents capable of reducing the N-N double bond. Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄), zinc dust in acetic acid, or catalytic hydrogenation. The choice of reductant is crucial to ensure chemoselectivity, leaving the piperidine ring intact.

From Ketone Precursors An alternative, though less direct, pathway starts from 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetonamine (B117949) (TAA). This approach would involve a reductive amination reaction using a suitable aminating agent.

Imine/Hydrazone Formation: The ketone (TAA) would be condensed with an appropriate nitrogen nucleophile, such as hydrazine (B178648) (H₂NNH₂) or a protected version like tert-butyl carbazate, to form a hydrazone intermediate.

Reduction: The resulting C=N bond of the hydrazone is then reduced to a C-N single bond. This is analogous to standard reductive amination procedures which use reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). The industrial hydrogenation of TAA to its corresponding alcohol (2,2,6,6-tetramethyl-4-piperidinol) over metal catalysts suggests that catalytic hydrogenation could also be a viable reduction method for the hydrazone intermediate. nih.gov

Table 1: Comparison of Reductive Amination Pathways

| Pathway | Precursor | Key Intermediate | Typical Reagents | Primary Advantage |

|---|---|---|---|---|

| From Nitroso Precursor | 2,2,6,6-Tetramethylpiperidine (TMP) | 1-Nitroso-2,2,6,6-tetramethylpiperidine | 1. NaNO₂/HCl 2. LiAlH₄ or Zn/CH₃COOH | High regioselectivity at the N1 position. |

| From Ketone Precursor | 2,2,6,6-Tetramethyl-4-piperidone (TAA) | TAA-Hydrazone | 1. H₂NNH₂ 2. NaBH₃CN or H₂/Catalyst | Utilizes a readily available industrial precursor (TAA). |

Multicomponent Coupling Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of efficient synthesis. However, for the specific synthesis of this compound, direct MCR approaches are not well-established in the literature.

Most MCRs that produce piperidine rings do so by constructing the heterocycle from acyclic components. For instance, a well-known MCR for functionalized piperidines involves the condensation of an aromatic aldehyde, an amine, and a β-dicarbonyl compound. bas.bgrsc.org While powerful for creating diverse piperidine skeletons, these methods are not designed to install an amino group directly onto the nitrogen of a pre-formed, sterically hindered piperidine like TMP. The significant steric hindrance posed by the four methyl groups adjacent to the nitrogen atom would likely inhibit its participation as the amine component in such reactions.

Chemo- and Regioselective Synthesis via Specific Precursors

Achieving chemo- and regioselectivity is paramount when functionalizing complex molecules. The synthesis of this compound relies heavily on the selective transformation of specific functional groups on a pre-existing piperidine core.

The synthesis via an N-nitroso precursor is a classic example of this strategy.

Regioselectivity: The nitrosation of 2,2,6,6-tetramethylpiperidine (TMP) occurs with high regioselectivity at the only available site, the secondary amine nitrogen. There are no competing reactions on the carbon framework under these conditions.

Chemoselectivity: The subsequent reduction step must be chemoselective for the nitroso group. A reducing agent like LiAlH₄ will reduce the N-N=O moiety to N-NH₂ without affecting the C-C or C-H bonds of the stable piperidine ring.

This selective two-step transformation (nitrosation followed by reduction) highlights the use of a specific precursor (TMP) and the controlled functionalization at a defined position.

Green Chemistry Methodologies in Synthesis

Applying green chemistry principles to the synthesis of this compound involves improving the environmental footprint of the synthesis of its key precursors, such as triacetonamine (TAA) and 2,2,6,6-tetramethylpiperidine (TMP).

Catalytic Processes: The industrial synthesis of TAA from acetone (B3395972) and ammonia (B1221849) can be performed under catalytic conditions. google.com The subsequent reduction of TAA to related piperidine derivatives has been optimized using heterogeneous catalysts. For example, a continuous process for the catalytic hydrogenation of TAA was developed using promoter-modified CuCr/Al₂O₃ catalysts, offering high conversion and selectivity while allowing for catalyst recycling. nih.gov A patent also describes the use of metal chloride on activated carbon for the one-pot synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938), highlighting it as a green chemistry technology. google.com

Greener Oxidants: For related transformations involving the piperidine core, such as the oxidation of TMP to the nitroxide radical TEMPO, greener oxidants like hydrogen peroxide (H₂O₂) with catalytic amounts of water-soluble metal salts have been employed. google.com This avoids the use of more hazardous or stoichiometric oxidizing agents.

Biocatalysis: While not yet applied to the target molecule, biocatalysis represents a significant green methodology. Lipase-catalyzed MCRs have been used to synthesize other functionalized piperidines, demonstrating the potential for enzymes in constructing these heterocycles under mild conditions. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The parent this compound is an achiral molecule. The introduction of chirality would require substitution on the carbon framework of the piperidine ring, most commonly at the C3 or C4 positions. While stereoselective synthesis of the title compound itself is not applicable, methods for creating chiral piperidine derivatives are well-developed and could theoretically be applied to precursors.

Two primary strategies exist for this purpose:

Chiral Pool Synthesis: This approach begins with a readily available chiral starting material. For instance, chiral aziridines have been used as precursors to achieve a highly stereoselective synthesis of cis-2,6-disubstituted piperidines through a one-pot sequence involving reductive ring-opening and intramolecular reductive amination. rsc.org Similarly, chiral amines can be used in condensation reactions to induce chirality in the final piperidine product. rsc.org

Asymmetric Catalysis: This strategy employs a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction on a prochiral substrate. For example, chiral aminodiselenide compounds have been used to catalyze the asymmetric synthesis of pyrrolidines that can be rearranged into disubstituted piperidines. nih.gov

These methods would produce a chiral piperidine skeleton. The subsequent N-amination, as described in section 2.1, could then be carried out on this chiral precursor to yield a chiral derivative of this compound.

Mechanistic Investigations of Reactions Involving 2,2,6,6 Tetramethylpiperidin 1 Amine and Its Immediate Derivatives

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving derivatives of 2,2,6,6-tetramethylpiperidine (B32323), such as the nitroxyl (B88944) radical TEMPO, have been a subject of detailed study. For instance, the acid-catalyzed disproportionation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in aqueous sulfuric acid demonstrates a complex dependence on acid concentration. The effective rate constant of this process follows a bell-shaped curve as a function of the excess acidity, peaking at a specific acidity function value. researchgate.net A key step in this mechanism is the oxidation of one TEMPO molecule by a protonated counterpart, yielding an oxopiperidinium cation and a hydroxypiperidine. researchgate.net This reaction is reversible, and upon neutralization, the products will comproportionate back to the starting nitroxyl radical. researchgate.net

Thermodynamic investigations are crucial for understanding the feasibility and direction of reactions involving these compounds. The redox chemistry of the 1-hydroxy-2,2,6,6-tetramethylpiperidine/oxoammonium (TEMPOH/TEMPO+) couple is central to its catalytic activity. acs.org Understanding the O-H bond energies is essential for distinguishing between competing reaction pathways like hydrogen atom transfer (HAT), electron transfer (ET), and hydride transfer (H–T). acs.org

| Reaction Parameter | Value | Conditions |

| Disproportionation Rate Constant (k) | (1.4 ± 0.8) x 10⁵ M⁻¹s⁻¹ | Oxidation of TEMPO by protonated TEMPO |

| Standard Redox Potential (E°) | 955 ± 15 mV | For the protonated TEMPO/hydroxypiperidine pair |

| O-H Bond Dissociation Energy (BDE) | > 80 kcal/mol | For alcohols, making direct HAT by TEMPO+ difficult |

This table presents kinetic and thermodynamic data for reactions involving derivatives of 2,2,6,6-tetramethylpiperidine.

Radical Pathway Elucidations (e.g., role as radical precursor or trap via derivatives)

Derivatives of 2,2,6,6-tetramethylpiperidine, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are well-established as stable free radicals and are extensively used in radical chemistry. chemicalbook.com TEMPO and its derivatives can act as radical traps, effectively scavenging reactive radical species and inhibiting unwanted side reactions in various processes, including polymerizations. chemicalbook.comacs.org This trapping ability is critical in mechanistic studies to confirm the presence of radical intermediates. researchgate.net

Conversely, these compounds can also serve as radical precursors. For example, the thermal deprotection of the Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) group has been shown to involve a radical fragmentation pathway. pitt.edu Furthermore, cytochrome P450 enzymes can catalyze the metabolism of the 2,2,6,6-tetramethylpiperidine moiety through a mechanism involving nitroxide radicals. nih.gov This process includes the homolytic scission of the N-O bond, forming a nitrogen-centered radical that subsequently leads to ring contraction. nih.gov Photochemical methods can also be employed to generate the TEMPO radical from caged nitroxides, even under aerobic conditions, which is significant for physiological studies. nih.gov

Ionic Reaction Mechanisms

While radical pathways are prominent, ionic mechanisms also play a crucial role in the chemistry of 2,2,6,6-tetramethylpiperidine derivatives. The oxidation of alcohols by oxoammonium ions, such as those derived from TEMPO, is a key example. Mechanistic analyses suggest that a critical step in these oxidations is a hydride transfer from the alcohol to the oxoammonium cation. acs.org The feasibility of this hydride transfer versus a competing electron transfer pathway can depend on the thermodynamic properties of the substrate. acs.org

In some cases, a combination of radical and ionic pathways may be operative. For instance, mechanistic studies on the thermal cleavage of the Tempoc protecting group indicate a predominant ionic mechanism, although a radical pathway cannot be completely discounted. pitt.edu The use of TEMPO derivatives in electrochemical synthesis often involves ionic intermediates, with ionic liquids serving as both the solvent and electrolyte to facilitate the desired transformations. dntb.gov.ua

Transition State Analysis and Reaction Energetics

Computational studies, such as Density Functional Theory (DFT), have been instrumental in analyzing the transition states and reaction energetics of reactions involving 2,2,6,6-tetramethylpiperidine derivatives. DFT calculations of the Gibbs free energy change (ΔG) for side reactions of TEMPO derivatives in aqueous redox flow batteries have revealed a near-linear relationship between the ΔG and the Hirshfeld charge on the β-hydrogen and nitrogen atoms of the piperidine (B6355638) ring. researchgate.net This analysis helps in understanding and predicting the stability and lifetime of these compounds in electrochemical applications. researchgate.net

Brønsted analysis, a linear free-energy relationship, has been used to probe the transition state of chemical reactions. In the context of aminolysis reactions, the Brønsted coefficient (βnuc) reflects the change in charge on the nucleophilic amine in the transition state. nih.govnih.gov For uncatalyzed reactions in solution, βnuc values are typically high, indicating significant positive charge development on the amine in the transition state. nih.gov However, for ribosome-catalyzed peptide bond formation, the βnuc is close to zero, suggesting a neutral amine in the transition state, where deprotonation occurs in concert with bond formation. nih.govnih.gov

| Computational Method | Finding | Implication |

| Density Functional Theory (DFT) | Linear relationship between ΔG of side reactions and Hirshfeld charge on TEMPO derivatives. researchgate.net | Predicts stability and lifetime in redox flow batteries. researchgate.net |

| Brønsted Analysis | βnuc ≈ 0 for ribosome-catalyzed aminolysis. nih.govnih.gov | Suggests a neutral amine in the transition state, unlike typical solution-phase reactions. nih.govnih.gov |

This table summarizes findings from transition state analyses of reactions involving amine derivatives.

Influence of Steric Hindrance on Reaction Pathways

The defining structural feature of 2,2,6,6-tetramethylpiperidine and its derivatives is the significant steric hindrance around the nitrogen atom, imparted by the four methyl groups. chemicalbook.com This steric bulk dramatically reduces the nucleophilicity of the nitrogen atom, making it a poor nucleophile but an effective non-nucleophilic base in deprotonation reactions. chemicalbook.comchemicalbook.com This property allows it to selectively abstract protons without engaging in unwanted nucleophilic side reactions. chemicalbook.com

The steric hindrance is also a key factor in the stability of its nitroxyl radical derivative, TEMPO. The bulky methyl groups shield the radical center, preventing dimerization and other termination reactions, which accounts for its persistence as a stable free radical. chemicalbook.com This steric protection also influences the formation of hydrates. While piperidine can form several different hydrates, the sterically encumbered 2,2,6,6-tetramethylpiperidine forms fewer, specifically hemihydrates and dihydrates, with no evidence of higher clathrate-like structures. iucr.org The steric hindrance fundamentally dictates the accessible reaction pathways, favoring processes where the nitrogen acts as a base or a radical center over those requiring it to be a nucleophile.

Derivatization and Functionalization of 2,2,6,6 Tetramethylpiperidin 1 Amine for Specialized Research Applications

Synthesis of Stable Nitroxide Radicals (e.g., TEMPO and its analogues)

The most prominent derivative of the 2,2,6,6-tetramethylpiperidine (B32323) scaffold is the stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. wikipedia.org Discovered in 1960, TEMPO is a red-orange, sublimable solid that exhibits remarkable stability for a radical compound. wikipedia.orgchemicalbook.com This stability arises from the delocalization of the radical over the N-O bond and the significant steric hindrance provided by the four methyl groups adjacent to the aminoxyl group, which prevent dimerization and other decomposition pathways. wikipedia.orgchemicalbook.com

The standard synthesis of TEMPO involves the oxidation of the parent amine, 2,2,6,6-tetramethylpiperidine (TMP), rather than the 1-amine derivative. wikipedia.orgchemicalbook.com This oxidation is a crucial step in accessing the wide range of chemistry associated with the TEMPO radical.

Table 1: Key Properties of TEMPO

| Property | Value | Reference |

|---|---|---|

| Formula | C₉H₁₈NO | wikipedia.org |

| Molar Mass | 156.249 g·mol⁻¹ | wikipedia.org |

| Appearance | Orange-red solid | wikipedia.org |

| N-O Bond Distance | 1.284 Å | chemicalbook.com |

| O–H BDE (in TEMPO-H) | ~70 kcal/mol | wikipedia.org |

The stability of TEMPO and its analogues makes them indispensable in various fields, serving as radical markers, mediators in controlled radical polymerization, and catalysts in organic synthesis. wikipedia.orgchemicalbook.com

Formation of N-Alkoxyamines and Related Structures

N-Alkoxyamines are a significant class of compounds derived from nitroxide radicals like TEMPO. Their utility spans from being initiators in nitroxide-mediated polymerization (NMP) to acting as polymer light stabilizers. chimia.chthieme-connect.de The core of their formation lies in the efficient trapping of carbon-centered radicals by a nitroxide. chimia.chthieme-connect.de A variety of synthetic methods have been developed to generate the necessary C-radicals under controlled conditions.

One of the most versatile methods is Atom Transfer Radical Addition (ATRA), which typically involves the reaction of an alkyl halide with a copper(I) salt in the presence of a nitroxide. chimia.chcmu.edu This method is highly efficient for preparing alkoxyamines with diverse functionalities, as a wide range of alkyl halides can be used as precursors. cmu.edu For example, using a Cu(0)/Cu(II) catalyst system, various alkoxyamines can be synthesized in high yields (70-95%) from organic halides and TEMPO or its derivatives. cmu.edu

Other notable methods for N-alkoxyamine synthesis include:

Oxidation of Enolates: The oxidation of ester enolates, for instance with Cu(II), generates C-centered radicals that are subsequently trapped by TEMPO. chimia.ch

Reaction with Organometallics: Organolithium or Grignard reagents can react with an excess of TEMPO to form alkoxyamines in good yields. chimia.ch

Ketone-Based Synthesis: A novel method involves reacting a ketone with hydrogen peroxide in the presence of a nitroxide and a catalytic amount of copper(I) chloride. thieme-connect.de This reaction is thought to proceed through the formation and subsequent decomposition of an α-hydroxy hydroperoxide intermediate. thieme-connect.de

Table 2: Selected Methods for N-Alkoxyamine Synthesis from TEMPO

| Radical Generation Method | Precursors | Key Reagents | Application Example | Reference(s) |

|---|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Alkyl Halides | Cu(I) or Cu(0) complexes | Synthesis of functionalized initiators for polymerization. | chimia.ch, cmu.edu |

| Enolate Oxidation | Esters | Lithium enolate, Cu(II) salts | Formation of α-alkoxyamine esters. | chimia.ch |

| Organometallic Reaction | Alkylithium/Grignard Reagents | n-Hexyllithium | Direct formation of alkoxyamines from organometallics. | chimia.ch |

| Ketone/H₂O₂ Reaction | Ketones | H₂O₂, CuCl (catalytic) | A versatile route to functionalized N-alkoxyamines. | thieme-connect.de |

These synthetic strategies highlight the role of TEMPO as a robust radical trap, enabling the construction of complex N-alkoxyamine structures for applications in materials science and organic synthesis. chimia.ch

Introduction of Protecting Group Functionalities (e.g., Tempoc, via nitroxide derivatives)

The unique reactivity of the 2,2,6,6-tetramethylpiperidine framework has been harnessed to develop a novel protecting group for amines: the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group. pitt.eduacs.org This carbamate-based protecting group offers a reactivity profile that is complementary to widely used groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). acs.orgsigmaaldrich.com

The Tempoc group is readily introduced by reacting a primary, secondary, or heterocyclic amine with the acyl transfer reagent 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC) under mild conditions. pitt.eduacs.orgnih.gov A key advantage of the Tempoc group is its stability under strongly acidic and basic conditions, where Boc and Cbz groups are often labile. pitt.edu

Deprotection of the Tempoc group can be achieved under specific and mild conditions, ensuring orthogonality with other protecting groups. pitt.edusigmaaldrich.com The two primary methods for cleavage are:

Reductive Cleavage: Using in situ generated catalytic Cu(I) species. pitt.edusigmaaldrich.comnih.gov

Thermolytic Cleavage: Heating at 135 °C. pitt.edusigmaaldrich.comnih.gov

This orthogonality was demonstrated in the synthesis of a tripeptide fragment of Gramicidin S, showcasing its utility in complex peptide synthesis. pitt.edu

Table 3: Comparison of Amine Protecting Groups

| Feature | Tempoc | Boc | Cbz |

|---|---|---|---|

| Introduction Reagent | NPTC | Boc₂O | Cbz-Cl |

| Stability to Acid | Stable | Labile | Stable |

| Stability to Base | Stable | Stable | Stable |

| Stability to Hydrogenolysis | Stable | Stable | Labile |

| Deprotection Conditions | Reductive (Cu(I)) or Thermolytic (135 °C) | Strong Acid (e.g., TFA) | Hydrogenolysis (H₂, Pd/C) |

| Reference(s) | pitt.edu, sigmaaldrich.com, acs.org | pitt.edu, acs.org | pitt.edu, acs.org |

Development of Novel Reagents and Catalysts

While the highly hindered non-nucleophilic base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a critical reagent in organic synthesis, it is synthesized via the deprotonation of 2,2,6,6-tetramethylpiperidine (TMP), not its 1-amine derivative. wikipedia.orgorgsyn.org LiTMP is valued for its ability to deprotonate substrates where less hindered bases like lithium diisopropylamide (LDA) might act as nucleophiles. wikipedia.orgacs.org It is used for ortho-lithiation of arenes and in the generation of enamines from epoxides. acs.orgsigmaaldrich.com

The direct derivative of the piperidine (B6355638) scaffold, TEMPO, has itself been extensively developed as a versatile catalyst, particularly for selective oxidation reactions. chemicalbook.comresearchgate.net TEMPO-catalyzed systems allow for the mild and efficient oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. researchgate.netorganic-chemistry.org When used in combination with a stoichiometric co-oxidant like sodium hypochlorite, TEMPO can catalytically oxidize primary alcohols to carboxylic acids. chemicalbook.com The selectivity of these oxidations, particularly the ability to oxidize primary alcohols in the presence of secondary ones, makes TEMPO a valuable catalytic tool. researchgate.net

Incorporation into Spin-Labeling Reagents for Advanced Analytical Techniques

The stable radical nature of TEMPO makes it an ideal candidate for use as a spin label in advanced analytical techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgrsc.org In a technique known as Site-Directed Spin Labeling (SDSL), a TEMPO derivative is covalently attached to a specific site on a biomolecule, such as a protein or nucleic acid. nih.govnih.gov Analysis of the resulting EPR spectrum provides detailed information about the local environment, structure, and dynamics of the labeled site. nih.govbeilstein-journals.org

To achieve site-specific attachment, the TEMPO molecule must be functionalized with a reactive group that can form a covalent bond with the target biomolecule. Common strategies involve introducing a functional handle at the 4-position of the piperidine ring. For instance, 4-amino-TEMPO can be converted to 4-isocyanato-TEMPO. nih.govresearchgate.net This isocyanato derivative readily reacts with amine functionalities, such as the exocyclic amino group of cytosine in DNA or amino-modified nucleotides, to form a stable urea (B33335) linkage. nih.govresearchgate.net

These functionalized spin-labeling reagents are crucial for:

Probing Biomolecular Structure: By measuring the distance between two spin labels introduced at different sites, EPR can determine structural constraints and conformational changes in macromolecules. nih.govnih.gov

Analyzing Dynamics: The motion of the spin label is sensitive to its local environment, and the EPR line shape reflects these dynamics, providing insight into the flexibility and movement of different regions of a biomolecule. nih.govbeilstein-journals.org

The synthesis of these spin-labeling reagents often begins with a functionalized TEMPO precursor, which is then incorporated into a larger molecular structure, such as a phosphoramidite (B1245037) for use in automated DNA synthesis. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 4: Examples of Functionalized TEMPO Reagents for Spin-Labeling

| Reagent Name | Functional Group | Application | Reference(s) |

|---|---|---|---|

| 4-Amino-TEMPO | Amine | Precursor for other labels; direct studies. | nih.gov, nih.gov |

| 4-Hydroxy-TEMPO (TEMPOL) | Hydroxyl | Precursor for other labels; direct studies. | nih.gov |

| 4-Isocyanato-TEMPO | Isocyanate | Reacts with amines to label nucleic acids and proteins. | nih.gov, researchgate.net |

| Fullerene-TEMPO | Fullerene | Characterized as a novel spin-labeled reagent. | rsc.org |

Role of 2,2,6,6 Tetramethylpiperidin 1 Amine As a Precursor in Advanced Chemical Architectures

Integration into Polymerization Mediators (e.g., Nitroxide-Mediated Polymerization, NMP)

The conversion of 2,2,6,6-tetramethylpiperidin-1-amine to TEMPO provides a critical component for Nitroxide-Mediated Polymerization (NMP), a form of controlled radical polymerization (CRP). wikipedia.org NMP allows for the synthesis of polymers with predictable molecular weights, low dispersity, and well-defined architectures. rsc.org The technique is prized for being metal-free and effective for a variety of monomers.

The core principle of NMP involves the reversible capping of the growing polymer chain end by a stable nitroxide radical like TEMPO. wikipedia.orgrsc.org This process establishes an equilibrium between active, propagating radical chains and dormant, TEMPO-capped chains (alkoxyamines). The C–ON bond of the alkoxyamine is weak and can be homolytically cleaved by heat, allowing the polymerization to resume. wikipedia.orgwikipedia.org This "living" characteristic minimizes irreversible termination reactions, enabling precise control over the final polymer structure. wikipedia.org

NMP can be initiated through two main pathways:

Bimolecular Process: A conventional radical initiator (e.g., benzoyl peroxide) generates initial propagating chains, which are then trapped by a separately added nitroxide like TEMPO to form the controlling alkoxyamine species in situ.

Unimolecular Process: A pre-synthesized alkoxyamine initiator is used, which upon thermal decomposition, generates both the initiating radical and the mediating nitroxide radical in a 1:1 stoichiometry.

While highly effective for monomers like styrenes, the steric bulk of TEMPO can limit its effectiveness for others, such as acrylates and methacrylates, often requiring higher temperatures or modified nitroxides. wikipedia.orgrsc.org Recent advancements have explored photopolymerization methods at room temperature, which can help eliminate side reactions like hydrogen abstraction that may occur at elevated temperatures. mdpi.com

Table 1: Overview of TEMPO-Mediated Polymerization Systems

| Mediator/Initiator System | Monomer(s) | Key Features & Findings |

| TEMPO / Benzoyl Peroxide | Styrene | Forms a thermally labile alkoxyamine that controls chain termination and transfer, enabling the synthesis of polymers with low dispersity. |

| TEMPO-functionalized Benzoxazine (B1645224) | Styrene | Acts as a reactive and crosslinkable initiator for NMP, allowing the creation of polystyrene-grafted polybenzoxazine copolymers with controlled molecular weights. researchgate.net |

| 4-methoxy-TEMPO (MTEMPO) / Photo-acid generator | Methyl Methacrylate (MMA) | Enables controlled/living photoradical polymerization at room temperature, providing polymers with comparatively narrow molecular weight distribution. mdpi.com |

| TEMPO-substituted Polyethylene (B3416737) (PE-TEMPO) | Styrene | Serves as a macroinitiator for NMP, allowing polystyrene chains to be grafted from the polyethylene backbone in a controlled manner. researchgate.net |

Design of Supramolecular Assemblies (e.g., via TEMPO-substituted components)

The stable radical nature of TEMPO, derived from its amine precursor, makes it an ideal functional group for designing advanced supramolecular structures. By incorporating TEMPO units into molecular building blocks, researchers can construct complex assemblies where the radical centers can interact in a controlled manner.

A significant area of research is the creation of TEMPO-functionalized metallacycles and metallacages through coordination-driven self-assembly. nih.govacs.orgacs.org This powerful strategy allows for the precise positioning of multiple TEMPO radicals within a single, discrete supramolecular architecture. nih.govacs.org The spatial arrangement of these spins dictates their interaction, which can be systematically studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Research has demonstrated that these interactions are highly dependent on the structure of the assembly:

In solution , the strength of spin-spin interactions is primarily governed by the intramolecular distance between TEMPO units. nih.govacs.orgacs.org

In the solid state , both intramolecular and intermolecular interactions become significant due to the close packing of the assemblies in the crystal lattice. nih.govacs.org

A fascinating outcome of these controlled interactions is the observation of large zero-field splitting (ZFS) in the crystalline state, arising from strong spin-spin coupling. nih.govacs.org Remarkably, these magnetic properties can be reversibly switched "on" and "off" through external stimuli, such as mechanical grinding (which induces a crystal-to-amorphous transition) and subsequent exposure to solvent vapor (which restores crystallinity). nih.govacs.org This work opens avenues for developing novel organic spin materials with tunable properties. nih.gov

Table 2: Examples of TEMPO-Functionalized Supramolecular Assemblies

| Assembly Type | Building Blocks | Key Findings on Spin-Spin Interactions |

| Metallacycles & Metallacages | TEMPO-functionalized pyridyl donors and platinum or palladium-based acceptors | Number, location, and distance of spins are precisely controlled. Interactions vary significantly between solution and solid states. nih.govacs.org |

| Rhomboidal Metallacycle | Pt(II) acceptors and a dipyridyl donor with two TEMPO units | Exhibited strong intermolecular spin-spin coupling in its crystalline form, leading to a large zero-field splitting (ZFS). nih.govacs.org |

| Counterion Analog (BF₄⁻) | Same as above, with a different counterion | Showed a large ZFS originating from intramolecular spin-spin interaction due to a slight conformational change in the crystal packing. nih.govacs.org |

Development of Organic Radical Polymers and Materials

The transformation of this compound into its nitroxide counterpart is fundamental to the creation of organic radical polymers, a class of materials with significant potential in energy storage and catalysis. mdpi.comencyclopedia.pub These polymers incorporate the stable TEMPO radical as a pendant group on a polymer backbone. researchgate.netresearchgate.net

The most prominent application for these materials is as cathode-active components in organic radical batteries (ORBs). researchgate.netdigitellinc.comacs.org The energy storage mechanism relies on the reversible, one-electron redox reaction of the nitroxide radical. mdpi.com During charging, the neutral TEMPO radical is oxidized to the oxoammonium cation, and during discharge, it is reduced back to its radical state. mdpi.comacs.org This process provides a high cell voltage (around 3.5-3.6 V vs. Li/Li⁺) and a high theoretical specific capacitance. mdpi.comacs.org

The most widely studied organic radical polymer is poly(4-methacryloyloxy-TEMPO), or PTMA. mdpi.comdigitellinc.com Synthetic strategies to obtain these polymers generally fall into three categories:

Direct polymerization of a TEMPO-containing monomer. acs.orgpublish.csiro.au

Polymerization of a precursor monomer followed by oxidation to generate the nitroxide radical. researchgate.netpublish.csiro.au

Post-polymerization modification , where a pre-formed polymer is functionalized with a TEMPO derivative. publish.csiro.au

The performance of these materials in batteries is influenced by factors such as the polymer backbone, radical loading, and the polymer's conformation in the electrolyte solution. mdpi.comdigitellinc.com For instance, cross-linking the polymer can prevent it from dissolving in the battery's electrolyte, leading to significantly improved cycling stability and near-100% utilization of the active radical groups. acs.org

Table 3: Performance of Selected TEMPO-Based Organic Radical Polymers in Batteries

| Polymer | Synthesis Method | Application/Key Property | Performance Metric |

| Poly(4-methacryloyloxy-TEMPO) (PTMA) | Group-Transfer Polymerization (GTP) | Cathode material in an Organic Radical Battery (ORB) | Reversible redox at ~3.6 V vs. Li/Li⁺. acs.org |

| Cross-linked PTMA (X-GTP-PTMA) | GTP with a cross-linking agent | Insoluble cathode material for enhanced stability | Achieves close to 100% utilization of nitroxide groups and high cycling stability. acs.org |

| TEMPO-grafted Polymethylmethacrylate (PTMA) | Various | Most common organic radical polymer for cathodes | Typical capacity of 75–110 mAh g⁻¹; provides high cycle-life and high-rate charge/discharge. mdpi.com |

| TEMPO-bearing Conductive Polymers | Electrochemical or chemical oxidative polymerization | Combined energy storage and electrocatalytic materials | Allows for direct deposition on electrodes for catalytic applications. mdpi.comencyclopedia.pub |

Application in Catalytic Systems (e.g., via metal-TEMPO complexes)

The amine precursor enables the synthesis of TEMPO, which plays a crucial role as a co-catalyst in a wide range of synthetic transformations, particularly in combination with transition metals. bohrium.comscdi-montpellier.frresearchgate.net Metal-TEMPO complexes often exhibit synergistic activity, leading to highly efficient and selective reactions that are not achievable with either component alone. researchgate.netmdpi.com

One of the most well-established applications is the selective oxidation of alcohols. researchgate.netncn.gov.pl For example, a catalytic system combining copper with TEMPO facilitates the aerobic oxidation of primary alcohols to their corresponding aldehydes with high chemoselectivity and at rates significantly faster than previously reported systems. ncn.gov.pl The actual oxidant in these cycles is the N-oxoammonium ion, which is generated from TEMPO by a primary oxidant (like oxygen or hypochlorite) and regenerated by the metal catalyst. wikipedia.org

Table 4: Examples of TEMPO-Based Catalytic Systems

| Catalytic System | Reaction Catalyzed | Key Features |

| Ruthenium / TEMPO | Aerobic oxidation of primary and secondary alcohols | Affords corresponding aldehydes and ketones with >99% selectivity. researchgate.net |

| Copper(I) / TEMPO | Aerobic oxidation of primary alcohols | Chemoselective oxidation to aldehydes with rates an order of magnitude higher than previous systems. ncn.gov.pl |

| TEMPO-Polypyrrole Polymer / NOx Mediator | Oxygen Reduction Reaction (ORR) | Synergistic system where the TEMPO-polymer catalyzes the reduction of the NOx mediator, which reduces O₂. Minimizes energy losses and boosts electron transfer. mdpi.com |

| Iron(III) / TEMPO | Oxidation of alcohols followed by condensation | One-pot synthesis of N-sulfinyl and N-sulfonylimines under benign conditions. thieme-connect.com |

Building Block for Complex Heterocyclic Systems

The 2,2,6,6-tetramethylpiperidine (B32323) framework, originating from its amine precursor, is a versatile scaffold for constructing more complex molecules, including various heterocyclic systems and functional organic compounds. chemicalbook.com The unique steric hindrance and chemical reactivity of this core structure make it an ideal starting point for multi-step syntheses. chemicalbook.compitt.edu

One key application is in the development of protecting groups for amines. The 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group can be readily attached to primary, secondary, and heterocyclic amines. pitt.edunih.gov The Tempoc group has a reactivity profile that is complementary to other common protecting groups like Boc and Cbz, allowing for orthogonal deprotection strategies. It can be removed under mild reductive conditions using copper(I) or via thermolysis, enabling its use in the synthesis of functionally dense molecules. pitt.edunih.gov

Furthermore, TEMPO and its derivatives act as powerful mediators and catalysts for the synthesis of important heterocyclic scaffolds. For instance, TEMPO can catalyze aerobic oxidative C-N coupling reactions under transition-metal-free conditions to produce polysubstituted benzimidazoles and indazole derivatives, which are common motifs in bioactive compounds and pharmaceuticals. rhhz.net In these reactions, TEMPO can serve as both a catalyst and an oxidant. rhhz.net The piperidine (B6355638) ring itself can also be a core component of new structures, such as when it is incorporated into benzoxazine monomers to create reactive initiators capable of forming complex graft copolymers. researchgate.net

Table 5: Synthesis of Complex Molecules from Tetramethylpiperidine (B8510282) Precursors

| Precursor/Derivative | Synthetic Target | Strategy/Application |

| This compound (via TEMPO) | Polysubstituted Benzimidazoles | Oxidative direct C(sp³)-H amination using a TEMPO-O₂ system under metal-free conditions. rhhz.net |

| This compound (via TEMPO) | Multisubstituted Azaindazole & Indazole derivatives | Aerobic oxidative C-N coupling with TEMPO as the catalyst and O₂ as the oxidant. rhhz.net |

| 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC) | Tempoc-protected amines | Acyl transfer reagent for introducing the Tempoc protecting group, enabling complex multi-step synthesis. nih.gov |

| TEMPO-functionalized Benzoxazine | Polystyrene-grafted Polybenzoxazine Copolymers | One-pot synthesis of a reactive initiator for NMP, leading to complex polymer architectures. researchgate.net |

| 4-Amino-2,2,6,6-tetramethylpiperidine | Bobbitt's Salt (an oxidant) | The diamine serves as a key intermediate in the preparation of this useful oxidizing agent. wikipedia.org |

Computational and Theoretical Studies on the Structure and Reactivity of 2,2,6,6 Tetramethylpiperidin 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been employed to elucidate the molecular geometry, electronic structure, and conformational preferences of hindered piperidines.

Key electronic structure parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge distribution, intramolecular interactions, and charge delocalization within the molecule. researchgate.netbiointerfaceresearch.com For instance, NBO analysis can quantify the negative charge localized on the nitrogen atoms, which relates directly to their nucleophilicity and basicity. nih.gov

The table below presents typical data obtained from DFT calculations for a related hindered N-amino piperidine (B6355638), illustrating the type of information generated.

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | 1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 7.5 eV |

| NBO Charge on N1 (ring) | Calculated charge on the tertiary nitrogen atom within the piperidine ring. | -0.5 e |

| NBO Charge on N-amino | Calculated charge on the nitrogen atom of the exocyclic amino group. | -0.8 e |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.9 D |

Note: The values are representative examples based on calculations for analogous structures like 1-amino-2,6-dimethylpiperidine and are intended for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and interactions with the surrounding environment, such as a solvent. bonvinlab.orgnih.gov

For 2,2,6,6-tetramethylpiperidin-1-amine, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and simulating its behavior over nanoseconds. The primary goals of such a simulation would be:

Conformational Sampling: To explore the different conformations the molecule can adopt at a given temperature. This includes the puckering of the piperidine ring and the rotation around the N-N bond, which determines the orientation of the exocyclic amino group.

Stability Analysis: Key parameters such as the root-mean-square deviation (RMSD) are monitored to assess whether the simulation has reached equilibrium and to analyze the stability of different conformations. biointerfaceresearch.com

Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions. For this compound in an aqueous solution, the simulation can map out the hydrogen bonding network between the amino group's hydrogens, the nitrogen lone pairs, and the surrounding water molecules. The number and lifetime of these hydrogen bonds are crucial for understanding the molecule's solubility and behavior in solution.

The analysis of an MD trajectory provides valuable data on the dynamic stability and interaction patterns that govern the macroscopic properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov The goal of QSAR is to develop predictive models that can guide the design of new molecules with enhanced or desired properties, thereby reducing the time and cost of experimental synthesis and testing. researchgate.net

A QSAR study for derivatives of this compound, for instance, in the context of designing new hindered amine light stabilizers (HALS), would follow a general workflow: researchgate.net

Data Set Preparation: A series of derivatives would be defined by making systematic modifications, such as adding substituents to the exocyclic amino group or the piperidine ring. The activity of these compounds (e.g., antioxidant capacity) would be determined experimentally or taken from the literature.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters known as molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, surface area).

Model Development: Using statistical or machine learning methods—such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), or Random Forest (RF)—a mathematical equation is built that links a subset of the most relevant descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of candidates that are predicted to have the highest activity.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, theoretical calculations can predict its reactivity and the selectivity of its transformations.

Selectivity in reactions is dictated by both electronic and steric factors. The defining feature of this molecule is the extreme steric hindrance provided by the four methyl groups surrounding the N1 ring nitrogen. Computational models can quantify this steric bulk and predict that the exocyclic amino group is the more accessible site for most chemical reactions. For example, in a protonation reaction, calculations of the proton affinity for both nitrogen atoms would likely show that while both are basic, the kinetic barrier to protonate the sterically shielded N1 atom is significantly higher than for the exocyclic nitrogen. This steric shielding also influences the selectivity of reactions involving larger reagents, favoring transformations at the less encumbered N-amino position.

Steric and Electronic Effects on Nitrogen Inversion and Lone Pair Accessibility

Nitrogen inversion, or pyramidal inversion, is a process in which a non-planar, sp³-hybridized tertiary amine rapidly inverts its configuration through a planar, sp²-hybridized transition state. The energy barrier to this inversion is sensitive to both steric and electronic effects.

In this compound, there are two nitrogen atoms to consider:

The Ring Nitrogen (N1): This tertiary amine is part of a six-membered ring. The chair conformation of the piperidine ring is already quite rigid. The presence of the four bulky methyl groups dramatically increases the steric strain in the planar transition state required for inversion. Computational studies on related hindered cyclic amines show that such steric crowding leads to a very high nitrogen inversion barrier, effectively locking the N1 atom in a single pyramidal configuration. semanticscholar.org

The Exocyclic Amino Nitrogen: This primary amine is bonded to the ring nitrogen. While inversion at this nitrogen is theoretically possible, its chemical significance is more related to the accessibility of its lone pair of electrons for reactions.

The steric and electronic effects on lone pair accessibility are profound. The four methyl groups create a sterically hindered environment that shields not only the N1 lone pair but also, to a significant extent, the adjacent exocyclic amino group. Computational methods can model this steric hindrance by generating a map of the molecule's surface and its electrostatic potential. Such a map would visually confirm that the lone pair on the exocyclic nitrogen, while electronically available (as indicated by NBO charge analysis), is sterically encumbered. This steric hindrance is the root of the characteristic reactivity of hindered amines, making them poor nucleophiles but effective, non-nucleophilic bases.

Advanced Spectroscopic and Analytical Methodologies for the Investigation of 2,2,6,6 Tetramethylpiperidin 1 Amine

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection (relevant for derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive method for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov While 2,2,6,6-tetramethylpiperidine (B32323) and its non-radical derivatives are EPR-silent, their corresponding nitroxide radical derivatives are highly stable and exhibit distinct EPR spectra. researchgate.net This property makes them excellent probes for studying radical processes.

The primary derivative used in these studies is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a persistent nitroxide radical. researchgate.net The EPR spectrum of a simple nitroxide monoradical in solution is characterized by a triplet (a 1:1:1 three-line pattern), which arises from the hyperfine coupling of the unpaired electron with the nuclear spin of the nitrogen atom (¹⁴N, I=1). researchgate.netnih.gov The shape and characteristics of this spectrum are sensitive to the radical's environment, mobility, and concentration. nih.govnih.gov For instance, biradicals, which contain two nitroxide groups, typically show a five-line quintet spectrum due to exchange interactions between the two unpaired electrons. researchgate.netnih.gov

A key application of these derivatives is in spin trapping. Sterically hindered amines (SHA), such as derivatives of 2,2,6,6-tetramethylpiperidine, can react with highly reactive, short-lived species like singlet oxygen (¹O₂) to form a stable nitroxide radical, which can then be easily detected and quantified by EPR. researchgate.net This indirect detection method has been successfully used to monitor the generation of singlet oxygen in photosensitized reactions. researchgate.net For example, 2,2,6,6-tetramethylpiperidine (TEMP) can trap ¹O₂ to produce TEMPO, whose characteristic three-line EPR signal confirms the presence of the reactive oxygen species. researchgate.net Similarly, TEMPO and its derivatives are used to intercept and trap transient radical intermediates in organic reactions, providing mechanistic proof for radical pathways. researchgate.netacs.org The resulting adduct can be identified, confirming the transient radical's existence. acs.org

| Derivative/System | EPR Spectral Feature | Application/Finding | Reference |

| ¹⁴N-Nitroxide Monoradicals | Triplet (1:1:1 intensity) | Standard detection of stable nitroxide radicals. researchgate.net | researchgate.net |

| ¹⁵N-Nitroxide Monoradicals | Doublet | Provides a distinct spectral signature to avoid overlap. nih.gov | nih.gov |

| Nitroxide Biradicals | Quintet | Study of exchange interactions (J) between radical centers. researchgate.netnih.gov | researchgate.netnih.gov |

| 2,2,6,6-tetramethylpiperidine (TEMP) + ¹O₂ | Triplet (from TEMPO formation) | Detection and quantification of singlet oxygen. researchgate.net | researchgate.net |

| TEMPO as a Radical Trap | Formation of TEMPO-adduct signal | Mechanistic studies confirming transient radical intermediates. researchgate.netacs.org | researchgate.netacs.org |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, solid-state NMR for complex derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex structures like the derivatives of 2,2,6,6-tetramethylpiperidine, advanced 1D and 2D NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. ipb.pt

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity and spatial relationships between atoms within a molecule. harvard.edu

COSY (Correlation Spectroscopy) : This ¹H-¹H experiment identifies protons that are spin-spin coupled, typically through two or three bonds, helping to map out the proton framework of the piperidine (B6355638) ring and its substituents. researchgate.netslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with their directly attached carbon atoms, providing a powerful method for assigning ¹³C signals based on their known ¹H assignments. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, providing information about the stereochemistry and conformation of the molecule, such as the axial or equatorial orientation of substituents on the piperidine ring. ipb.pt

These techniques were essential in a study of aminoethyl-substituted piperidine derivatives, where the assignments of ¹³C and ¹H NMR signals were confirmed using 2D NMR as needed. nih.gov In another case, X-ray diffraction analysis and ¹H NMR spectra were used together to determine that derivatives like 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide possess a chair conformation with an equatorial substituent in both the crystalline state and in solution. researchgate.net

| NMR Technique | Type of Information Provided | Application Example | Reference |

| ¹H-¹H COSY | Shows coupling between adjacent protons. | Establishing the sequence of protons in the piperidine ring. | researchgate.net |

| ¹H-¹³C HSQC | Correlates protons to their directly bonded carbons. | Assigning carbon signals of the piperidine backbone. | ipb.pt |

| ¹H-¹³C HMBC | Correlates protons to carbons over 2-3 bonds. | Determining the position of substituents and quaternary carbons. | ipb.pt |

| ROESY/NOESY | Identifies protons that are close in space. | Confirming the stereochemistry and chair conformation of the ring. | ipb.ptharvard.edu |

Mass Spectrometry for Mechanistic Elucidation (e.g., trapping intermediates)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of compounds. In the context of 2,2,6,6-tetramethylpiperidine derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for elucidating reaction mechanisms by enabling the detection and identification of transient intermediates.

A prominent application involves using TEMPO as a radical scavenger. acs.org In reactions suspected to proceed via a radical mechanism, the addition of TEMPO can intercept the fleeting radical intermediate. acs.org The resulting TEMPO-radical adduct is a more stable species that can be detected by mass spectrometry. The identification of this adduct by its specific mass-to-charge ratio (m/z) provides strong evidence for the existence of the radical intermediate and supports the proposed mechanism. acs.orgnih.gov

For example, in a study of a visible-light/copper-catalyzed reaction, the addition of TEMPO dramatically inhibited the transformation. A radical-trapping intermediate was subsequently detected and confirmed by HRMS, strongly indicating that an aryl radical was a key active species in the reaction pathway. acs.org Similarly, the reaction of ¹O₂ with 2,2,6,6-tetramethyl-4-piperidone (TEMP) can be used to detect ¹O₂ not only by EPR but also by mass spectrometry. researchgate.net

| Technique | Application | Finding/Observation | Reference |

| HRMS | Identification of a TEMPO-trapped intermediate. | Confirmed the presence of an aryl radical, supporting a radical reaction mechanism. | acs.org |

| MS | Detection of ¹O₂ adduct with TEMP. | Provides an alternative to EPR for confirming the generation of singlet oxygen. | researchgate.net |

| LC-MS/MS | Quantitative analysis of derivatives. | Accurate determination of product concentrations directly from a reaction mixture. | nih.gov |

X-ray Crystallography and Diffraction Studies of Crystalline Forms and Derivatives

X-ray crystallography and diffraction are unparalleled techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This method provides definitive information on molecular structure, including bond lengths, bond angles, and conformational details, which is vital for understanding the properties of 2,2,6,6-tetramethylpiperidine derivatives.

Single-crystal X-ray diffraction studies have been performed on several derivatives, revealing key structural features. For instance, the analysis of N-cyclohexyl and N-neopentyl derivatives of 2,2,6,6-tetramethylpiperidine provided detailed molecular structures. researchgate.net In another study, X-ray diffraction analysis of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl and related compounds confirmed that the piperidine ring adopts a chair conformation with the substituent in an equatorial position. researchgate.net The study also showed how the geometry at the N-1 atom changes with its oxidation state, from pyramidal in the hydroxylamine (B1172632) derivative to planar in the corresponding oxoammonium cation. researchgate.net

A fascinating study reported the co-crystallization of 2,2,6,6-tetramethylpiperidine (TMP) with water, forming a solid TMP·2H₂O structure. nih.gov Single-crystal X-ray and neutron diffraction revealed a unique structure featuring a central channel with TMP molecules on the outside and water molecules lining the inside. nih.gov Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. mdpi.com

| Compound/Derivative | Key Structural Finding | Technique | Reference |

| N-Cyclohexyl-2,2,6,6-tetramethylpiperidine | Determination of the complete molecular structure. | Single-crystal X-ray diffraction | researchgate.net |

| 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl | Chair conformation with equatorial substituent. | Single-crystal X-ray diffraction | researchgate.net |

| 2,2,6,6-Tetramethylpiperidine · 2H₂O | Formation of a water-lined channel structure. | Single-crystal X-ray and neutron diffraction | nih.gov |

| [Zn(EtNic)₂Cl₂] (EtNic derivative) | Tetrahedral coordination geometry around the Zn(II) center. | Single-crystal X-ray diffraction | mdpi.com |

Chromatographic Methods for Complex Mixture Analysis and Purification of Derivatives

Chromatographic techniques are fundamental tools for the separation, purification, and analysis of chemical compounds. In the synthesis of 2,2,6,6-tetramethylpiperidine derivatives, these methods are essential for isolating pure products from complex reaction mixtures containing starting materials, reagents, and by-products.

Column chromatography is a widely used preparative technique for purification. uw.edu For example, after a reaction, the crude product mixture can be loaded onto a column containing a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture) is passed through. uw.edupitt.edu Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the desired derivative. uw.edu The choice of solvent system is critical; for instance, in one synthesis, a 2% MeOH/DCM mixture was found to be more effective for column chromatography purification than a 20% Hexanes/Ethyl acetate (B1210297) mixture. uw.edu

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is frequently employed to determine the purity of the synthesized compounds. nih.gov When coupled with mass spectrometry (LC-MS/MS), it becomes a highly sensitive and specific method for both identifying and quantifying compounds in a mixture. nih.gov An LC-MS/MS method was developed for the quantitative analysis of N-alkyloxypyridinecarboximidamides directly from a reaction mixture, demonstrating high accuracy and low limits of detection (0.0125–0.05 ng mL⁻¹). nih.gov This allows for precise monitoring of reaction progress and yield determination.

| Method | Purpose | Stationary/Mobile Phase Example | Finding/Application | Reference |

| Column Chromatography | Purification of products | Stationary Phase: Silica Gel; Mobile Phase: 2% MeOH/DCM. | Isolation of a pure benzylamine (B48309) product from a crude reaction mixture. | uw.edu |

| HPLC | Purity determination | Not specified | Used to confirm the purity of synthesized aminoethyl-substituted piperidine derivatives. | nih.gov |

| LC-MS/MS | Quantitative analysis | Not specified | Accurate quantification of N-alkyloxypyridinecarboximidamides in a reaction mixture with low detection limits. | nih.gov |

| "Catch-and-Release" Chromatography | Purification of amines | Stationary Phase: Tosic acid functionalized resin (Si-TsOH). | An effective method for purifying amines, though potentially harsh for sensitive functional groups. | pitt.edu |

Future Directions and Emerging Research Avenues for 2,2,6,6 Tetramethylpiperidin 1 Amine

Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) often involves methods like the conjugate addition of ammonia (B1221849) to phorone, followed by a Wolff-Kishner reduction. wikipedia.orgchemicalbook.com While effective, these routes are giving way to more efficient and sustainable alternatives. Future research is increasingly focused on green chemistry principles, emphasizing biocatalysis and continuous flow processes.

Continuous Flow Synthesis: A significant leap in efficiency is the development of continuous flow processes. For instance, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) has been achieved in a micro fixed-bed reactor, reducing reaction times from hours in a batch process to just 12 minutes in flow, with isolated yields of 85%. researchgate.net Similarly, the continuous catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP), a key HALS intermediate, has been optimized using promoter-modified catalysts like CuCrSr/Al2O3. nih.gov This method provides a low-cost and efficient strategy for industrial production. nih.gov

Biocatalysis: The use of enzymes offers a highly selective and sustainable route to chiral amines. hims-biocat.eu Research into biocatalytic cascades, combining enzymes like ene-reductases, imine reductases (IREDs), and transaminases (TAs), enables the synthesis of complex amines from simple precursors. researchgate.net ω-Transaminases are particularly attractive for producing chiral amines from prochiral ketones. researchgate.netwiley.com While the synthesis of sterically hindered amines remains a challenge, protein engineering and computational design are being explored to expand the substrate scope of these enzymes. researchgate.net Continuous flow systems are also being used to overcome incompatibilities in biocatalytic cascades, enabling multi-step enzymatic sequences that are not feasible in batch processing. nih.gov

| Pathway | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional (e.g., Wolff-Kishner) | Multi-step batch process using classical reagents. | Established and well-documented. | Often requires harsh conditions, long reaction times. | wikipedia.orgchemicalbook.com |

| Continuous Flow Catalysis | Use of microreactors and fixed-bed catalysts (e.g., Pt/C, CuCrSr/Al2O3). | Dramatically reduced reaction times, enhanced mass transfer, high purity, and productivity. | Requires specialized equipment and process optimization. | researchgate.netnih.gov |

| Biocatalysis (e.g., Transaminases) | Enzyme-catalyzed asymmetric synthesis from prochiral ketones. | High stereoselectivity, mild reaction conditions, sustainable. | Enzyme substrate scope can be limited for sterically hindered molecules. | researchgate.netwiley.com |

Exploration of New Reactivity Modes and Catalytic Cycles

The derivative TEMPO is a renowned catalyst, particularly for the selective oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.org This reactivity is driven by a catalytic cycle involving the N-oxoammonium salt as the active oxidant. wikipedia.orgqualitas1998.net Future research is expanding beyond this into novel catalytic systems, including electrocatalysis and photocatalysis.

Electrochemical methods offer a green alternative for regenerating the active oxoammonium cation from TEMPO, avoiding the use of chemical oxidants like bleach. rhhz.net Electrocatalytic oxidation of alcohols using 4-acetamido-TEMPO (ACT) has shown high activity. rhhz.net Beyond oxidation, TEMPO is being explored as a catalyst in other transformations. For example, it can catalyze the intermolecular [2+2] cycloaddition of norbornadienes when used with a co-catalyst like AIBN. rhhz.net

A crucial catalytic cycle in the field of polymer stabilization is the Denisov Cycle, which explains the regenerative mechanism of Hindered Amine Light Stabilizers (HALS). welltchemicals.com In this cycle, the hindered amine is oxidized to a nitroxyl (B88944) radical, which then traps polymer-degrading free radicals. After neutralizing a radical, it is regenerated, allowing it to provide long-lasting protection without being consumed. welltchemicals.comyoutube.com Research continues to refine this understanding to develop more robust stabilizers. welltchemicals.com Furthermore, TEMPO and its derivatives are being integrated into one-pot tandem reactions, acting as both radical initiators and oxidants for the synthesis of complex heterocyclic structures like tetrahydropyridazines and pyrrolin-4-ones. rhhz.net

Rational Design of Next-Generation Radical Mediators and Scavengers

The rational design of new molecules based on the 2,2,6,6-tetramethylpiperidine framework is a major frontier, driven by computational chemistry and a deeper understanding of structure-property relationships. mdpi.com This approach aims to create tailored radical mediators and scavengers for specific, high-performance applications.